molecular formula C7H4F2O2 B147543 2,6-Difluorobenzoic acid CAS No. 385-00-2

2,6-Difluorobenzoic acid

Cat. No.: B147543
CAS No.: 385-00-2
M. Wt: 158.1 g/mol
InChI Key: ONOTYLMNTZNAQZ-UHFFFAOYSA-N
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Description

2,6-Difluorobenzoic acid is an organic compound with the molecular formula C7H4F2O2. It is a derivative of benzoic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

    Hydrolysis of 2,6-Difluorobenzonitrile: One common method involves the hydrolysis of 2,6-difluorobenzonitrile. The reaction is carried out in an autoclave with sodium hydroxide and water at 150°C for 10 hours.

    Oxidation of 2,6-Difluorotoluene: Another method involves the oxidation of 2,6-difluorotoluene using hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of 2,6-difluorobenzonitrile due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Esterification: Alcohols and acid catalysts like sulfuric acid are used.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: 2,6-Difluorobenzyl alcohol.

    Esterification: Methyl 2,6-difluorobenzoate and other esters.

Mechanism of Action

Target of Action

2,6-Difluorobenzoic acid is a chemical compound with the formula C7H4F2O2 It is known to be a major degradation product of diflubenzuron , a widely used insecticide.

Mode of Action

It has been used in the synthesis of other compounds, such as 2,6-difluoro-n-(3-methoxy-1h-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide and methyl 2,6-difluorobenzoate . These compounds may interact with their targets in a specific manner, leading to various biochemical changes.

Biochemical Pathways

It’s known that fluorinated benzoic acids have been proposed as suitable tracer substances . Tracers are substances added to a fluid to indicate its flow path or pattern, often used in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties .

Pharmacokinetics

It’s known to be very mobile in the environment , which could suggest a high degree of absorption and distribution within biological systems. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

It’s known to cause eye and skin irritation, gastrointestinal irritation with nausea, vomiting, and diarrhea, and respiratory tract irritation . These effects are likely the result of the compound’s interaction with biological tissues.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known to be very mobile in the environment , suggesting that it can easily spread and potentially affect a wide range of organisms. Furthermore, it’s known to cause eye and skin irritation, gastrointestinal irritation, and respiratory tract irritation , suggesting that exposure levels and protective measures can significantly impact its effects.

Biochemical Analysis

Biochemical Properties

It is known that 2,6-Difluorobenzoic acid can interact with various enzymes and proteins during its synthesis . The nature of these interactions is largely dependent on the specific conditions of the reaction and the other molecules present.

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds can have changes in their effects over time, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that similar compounds can have varying effects at different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that similar compounds can interact with various enzymes or cofactors, and can also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins, and can also have effects on its localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Scientific Research Applications

2,6-Difluorobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Fluorobenzoic acid
  • 2,4-Difluorobenzoic acid
  • 2,3-Difluorobenzoic acid
  • 4-Fluorobenzoic acid

Comparison: 2,6-Difluorobenzoic acid is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated benzoic acids, it exhibits distinct properties in terms of enzyme inhibition and industrial applications .

Properties

IUPAC Name

2,6-difluorobenzoic acid
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InChI

InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
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InChI Key

ONOTYLMNTZNAQZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)F
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Molecular Formula

C7H4F2O2
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DSSTOX Substance ID

DTXSID7075391
Record name 2,6-Difluorobenzoic acid
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Molecular Weight

158.10 g/mol
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Physical Description

Light brown crystalline solid; [Aldrich MSDS]
Record name 2,6-Difluorobenzoic acid
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Vapor Pressure

0.02 [mmHg]
Record name 2,6-Difluorobenzoic acid
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CAS No.

385-00-2
Record name 2,6-Difluorobenzoic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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